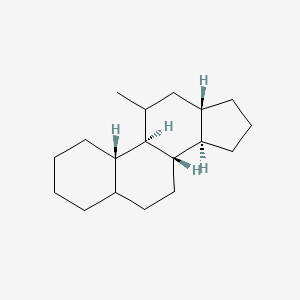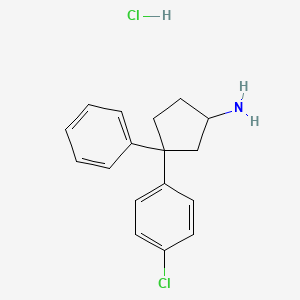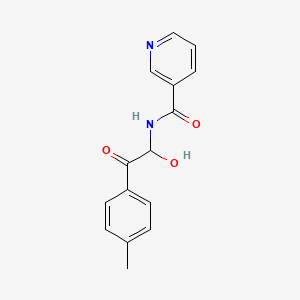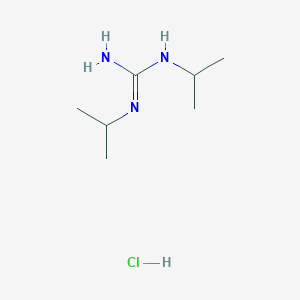
2-Hexyl-2-octyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-2-octyloxirane is an organic compound belonging to the class of epoxides, which are characterized by a three-membered ring structure containing an oxygen atom. This compound is also known as 1,2-epoxydecane and has the molecular formula C16H32O. Epoxides are highly reactive due to the strain in the three-membered ring, making them valuable intermediates in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hexyl-2-octyloxirane can be synthesized through the epoxidation of alkenes. One common method involves the reaction of 2-hexyl-1-octene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of a peracid intermediate, which transfers an oxygen atom to the alkene, forming the epoxide ring .
Industrial Production Methods: On an industrial scale, the production of epoxides like this compound often involves the use of catalysts to enhance the reaction efficiency. Catalytic epoxidation using titanium silicalite-1 (TS-1) in the presence of hydrogen peroxide is a widely used method. This process offers high selectivity and yields under relatively mild conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexyl-2-octyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles attack the less hindered carbon of the epoxide ring.
Common Reagents and Conditions:
Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Acidic or basic conditions can facilitate nucleophilic attack, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Diols: Formed from oxidation reactions.
Alcohols: Resulting from reduction reactions.
Substituted Alcohols: Produced from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-2-octyloxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed epoxidation reactions.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes
Wirkmechanismus
The mechanism of action of 2-hexyl-2-octyloxirane involves the nucleophilic attack on the strained epoxide ring. This attack can occur at either carbon atom of the ring, leading to ring-opening and the formation of various products. The reactivity of the epoxide ring is due to the angle strain and the presence of the electronegative oxygen atom, which makes the carbon atoms electrophilic .
Vergleich Mit ähnlichen Verbindungen
1,2-Epoxydecane: Similar in structure but with a shorter alkyl chain.
1,2-Epoxyoctane: Another epoxide with an even shorter alkyl chain.
1,2-Epoxydodecane: Features a longer alkyl chain compared to 2-hexyl-2-octyloxirane.
Uniqueness: this compound is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties.
Eigenschaften
CAS-Nummer |
51690-88-1 |
|---|---|
Molekularformel |
C16H32O |
Molekulargewicht |
240.42 g/mol |
IUPAC-Name |
2-hexyl-2-octyloxirane |
InChI |
InChI=1S/C16H32O/c1-3-5-7-9-10-12-14-16(15-17-16)13-11-8-6-4-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
QALSRRSBMJFDHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1(CO1)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11H-Indeno[1,2-b]quinolin-11-one, 7,8-dimethoxy-](/img/structure/B14669598.png)

silane](/img/structure/B14669618.png)


![(8R,9S,13S,14S)-3-hydroxy-13-methyl-2,4-dinitro-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B14669629.png)




![3-Ethoxy-6-[(4-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14669657.png)

